
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (DFPU) is a synthetic compound that has been used in a variety of scientific research applications. It is an organofluorine compound that has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of other compounds, such as contrast agents. DFPU has also been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has been studied for its potential applications in scientific research. It has been used in the synthesis of antifungal agents, such as caspofungin and itraconazole, which are used to treat fungal infections. It has also been used in the synthesis of contrast agents, such as gadolinium-based agents, which are used in magnetic resonance imaging (MRI). N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has also been studied for its potential applications in the synthesis of other compounds, such as fluoroquinolones, which are used to treat bacterial infections.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is not yet fully understood. It is believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea binds to proteins in the cell membrane and alters their structure, leading to changes in the cell’s behavior. This could lead to changes in cell proliferation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea are not yet fully understood. However, it is believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may have anti-inflammatory, anti-cancer, and anti-fungal properties. It is also believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may have the potential to inhibit the growth of certain bacteria.
Advantages and Limitations for Laboratory Experiments
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low potential for environmental contamination. However, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has several limitations for laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
未来方向
The potential applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in scientific research are still being explored. Future research could focus on further understanding its mechanism of action, exploring its potential anti-inflammatory, anti-cancer, and anti-fungal properties, and studying its potential to inhibit the growth of certain bacteria. Additionally, future research could focus on exploring the potential of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in the synthesis of other compounds, such as fluoroquinolones. Finally, future research could focus on exploring the potential of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in other applications, such as the synthesis of contrast agents.
合成方法
The synthesis of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is typically achieved through a three-step procedure. The first step involves the reaction of 2,4-difluorobenzaldehyde with 2-pyridine-methanol. The second step involves the reaction of the resulting product with pyridine hydrochloride. Finally, the third step involves the reaction of the resulting product with urea.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHFNOLSNJKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




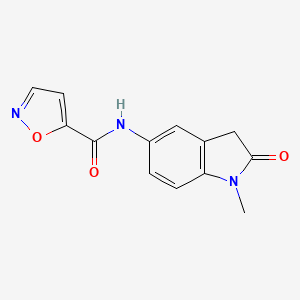
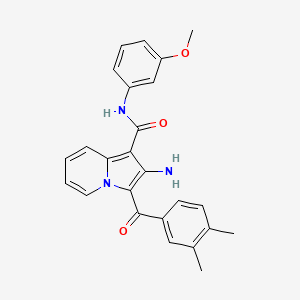
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
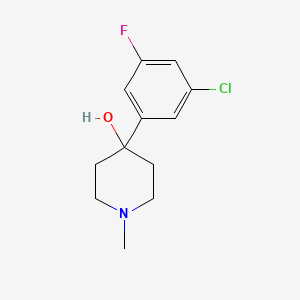
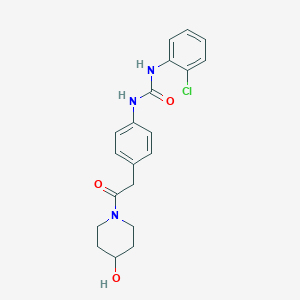

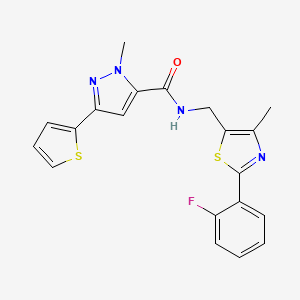
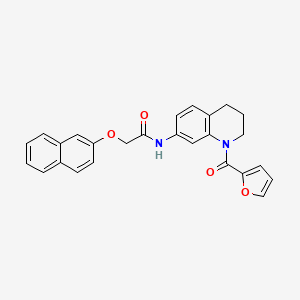

![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)